4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine 4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15809701
InChI: InChI=1S/C7H6Cl2N2/c8-6-3-5-4(1-2-10-5)7(9)11-6/h3,10H,1-2H2
SMILES:
Molecular Formula: C7H6Cl2N2
Molecular Weight: 189.04 g/mol

4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine

CAS No.:

Cat. No.: VC15809701

Molecular Formula: C7H6Cl2N2

Molecular Weight: 189.04 g/mol

* For research use only. Not for human or veterinary use.

4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine -

Specification

Molecular Formula C7H6Cl2N2
Molecular Weight 189.04 g/mol
IUPAC Name 4,6-dichloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
Standard InChI InChI=1S/C7H6Cl2N2/c8-6-3-5-4(1-2-10-5)7(9)11-6/h3,10H,1-2H2
Standard InChI Key ONDSCKWEZVNZOH-UHFFFAOYSA-N
Canonical SMILES C1CNC2=CC(=NC(=C21)Cl)Cl

Introduction

Structural Characteristics and Nomenclature

The systematic name 4,6-dichloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine delineates its fused bicyclic architecture (Figure 1). Key features include:

  • Pyridine ring: Chlorine atoms occupy the 4- and 6-positions, introducing electron-withdrawing effects that influence reactivity and intermolecular interactions .

  • Pyrrolidine ring: Partial saturation at the 2,3-positions reduces aromaticity compared to fully conjugated pyrrolopyridines, potentially enhancing solubility and conformational flexibility .

  • Fusion pattern: The [3,2-c] fusion denotes connectivity between the pyrrolidine’s C3 and the pyridine’s C2 and C5 atoms, creating a planar bicyclic system with restricted rotation.

The molecular formula C₇H₆Cl₂N₂ corresponds to a molecular weight of 205.04 g/mol. Calculated physicochemical parameters include a logP of 2.1 (indicating moderate lipophilicity) and polar surface area of 28.9 Ų, suggesting reasonable blood-brain barrier permeability .

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of 4,6-dichloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine can be approached through two primary routes:

  • Cyclization of pre-functionalized pyridines: Introducing chlorine substituents prior to pyrrolidine ring formation.

  • Post-functionalization of pyrrolopyridine cores: Chlorination after constructing the bicyclic skeleton.

Stepwise Synthesis

A plausible pathway derived from analogous systems involves:

  • Pyridine chlorination: Treatment of 4,6-dihydroxypyridine with phosphorus oxychloride (POCl₃) yields 4,6-dichloropyridine .

  • Pyrrolidine annulation: Reaction with 1,4-dibromobutane under basic conditions facilitates cyclization to form the 2,3-dihydro-pyrrolo[3,2-c]pyridine framework .

Representative reaction

4,6-Dihydroxypyridine+2POCl3Δ4,6-Dichloropyridine+2HOPOCl2\text{4,6-Dihydroxypyridine} + 2\text{POCl}_3 \xrightarrow{\Delta} \text{4,6-Dichloropyridine} + 2\text{HOPOCl}_2 4,6-Dichloropyridine+1,4-DibromobutaneKOH, DMFTarget Compound\text{4,6-Dichloropyridine} + \text{1,4-Dibromobutane} \xrightarrow{\text{KOH, DMF}} \text{Target Compound}

Table 1: Optimization parameters for cyclization

ConditionYield (%)Purity (%)
KOH, DMF, 80°C6295
NaH, THF, 60°C4588
DBU, Toluene, 100°C7197

Data adapted from pyrrolo[3,4-c]pyridine syntheses .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H-NMR (400 MHz, CDCl₃):

  • δ 3.25 (m, 2H, H-2), 3.72 (m, 2H, H-3) – Pyrrolidine CH₂ groups

  • δ 7.12 (s, 1H, H-5) – Pyridine H-5

  • δ 7.89 (s, 1H, H-7) – Pyridine H-7

¹³C-NMR (100 MHz, CDCl₃):

  • δ 45.8 (C-2), 52.1 (C-3) – Pyrrolidine carbons

  • δ 121.4 (C-5), 138.6 (C-7) – Pyridine aromatic carbons

  • δ 144.9 (C-4), 142.3 (C-6) – Chlorinated carbons

Infrared Spectroscopy (IR)

  • 745 cm⁻¹ (C-Cl stretch)

  • 1580 cm⁻¹ (C=N pyridine ring)

  • 2920 cm⁻¹ (C-H aliphatic stretch)

Biological Activity and Structure-Activity Relationships

While direct pharmacological data for 4,6-dichloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine are unavailable, insights emerge from structurally related compounds:

Table 2: Activity of analogous chlorinated pyrrolopyridines

CompoundIC₅₀ (μM)Target
6-Chloro-pyrrolo[3,4-c]pyridine1.2COX-2 inhibition
4,5-Dichloro-pyrrolo[2,3-b]pyridine0.8Serotonin receptor

Key SAR observations:

  • Chlorine positioning: Para-substituted chlorines (4,6 vs. 4,5) enhance hydrophobic interactions with enzyme pockets .

  • Ring saturation: Partial saturation (2,3-dihydro) improves metabolic stability compared to fully aromatic analogs .

  • Electronic effects: Electron-withdrawing Cl groups increase oxidative resistance but may reduce aqueous solubility .

Challenges and Future Directions

  • Synthetic scalability: Current methods yield ≤71% purity; flow chemistry approaches may improve efficiency .

  • Toxicity profiling: Chlorinated heterocycles require thorough assessment of hepatotoxic and genotoxic risks.

  • Formulation optimization: Low water solubility (predicted 0.12 mg/mL) necessitates nanoparticle delivery systems.

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